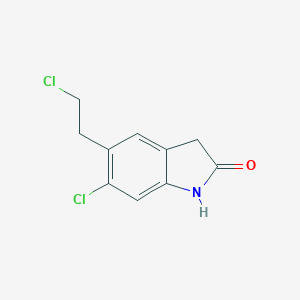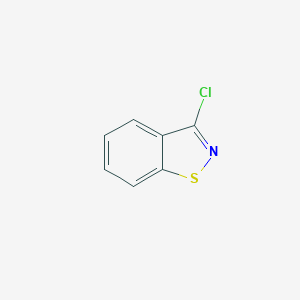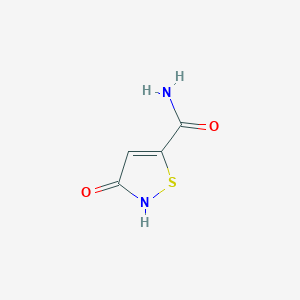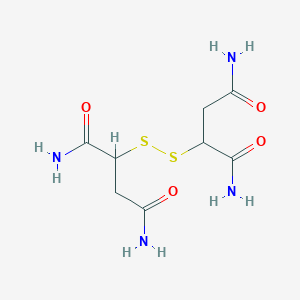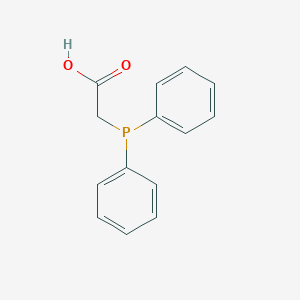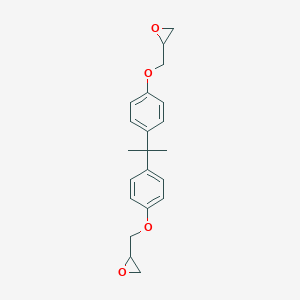
5,7-Diacetoxyflavone
Vue d'ensemble
Description
5,7-Diacetoxyflavone is a flavonoid . It is a compound that has been isolated from the bark of Oroxylum indicum .
Synthesis Analysis
A novel one-pot synthesis of flavones has been described, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .Molecular Structure Analysis
The molecular weight of 5,7-Diacetoxyflavone is 338.31 and its chemical formula is C19H14O6 . Its IUPAC name is (5-acetyloxy-4-oxo-2-phenylchromen-7-yl) acetate .Applications De Recherche Scientifique
Sarcopenia Treatment
5,7-Dimethoxyflavone (DMF), a major flavone found in Kaempferia parviflora, has been studied for its potential in treating sarcopenia . Sarcopenia is a muscle disease characterized by the loss of muscle mass and dysfunction with advancing age . DMF has been found to stimulate grip strength and exercise endurance, increase muscle mass and volume, and improve protein turnover and mitochondrial function .
Anti-Diabetes
DMF has also been noted for its anti-diabetes properties . This is particularly relevant given the role of skeletal muscle in metabolizing glucose . DMF’s potential in this area could make it a valuable tool in the treatment of metabolic diseases such as type 2 diabetes .
Anti-Obesity
In addition to its anti-diabetes properties, DMF has been recognized for its anti-obesity effects . Given the role of skeletal muscle in metabolizing free fatty acids and proteins, DMF could potentially be used in the treatment of obesity .
Anti-Inflammation
DMF has been found to have anti-inflammatory properties . It has been shown to alleviate inflammatory responses by reducing the tumor necrosis factor-alpha and interleukin-6 serum and mRNA levels .
Protein Turnover Regulation
DMF has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . This suggests that DMF could play a role in regulating protein turnover .
Mitochondrial Biogenesis
DMF has been found to upregulate peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A along with the increase of relative mitochondrial DNA content . This suggests that DMF could play a role in mitochondrial biogenesis .
Enhancing Barrier Function
5,7-Dimethoxyflavone has been found to enhance barrier function by increasing occludin and reducing claudin-2 in human intestinal Caco-2 cells . This suggests that DMF could play a role in enhancing the barrier function of intestinal cells .
Mécanisme D'action
Target of Action
5,7-Diacetoxyflavone (5,7-DMF) is a flavonoid that primarily targets the phosphatidylinositol 3-kinase-Akt pathway . This pathway plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Additionally, 5,7-DMF has been found to inhibit the Breast Cancer Resistance Protein (BCRP) , a protein associated with multidrug resistance in cancer cells .
Mode of Action
5,7-DMF interacts with its targets to stimulate protein synthesis and inhibit proteolysis . It activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . Furthermore, it reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .
Biochemical Pathways
The compound affects several biochemical pathways. It stimulates the phosphatidylinositol 3-kinase-Akt pathway , leading to the activation of the mammalian target of rapamycin pathway for protein synthesis . It also upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A , which are associated with mitochondrial biogenesis .
Pharmacokinetics
It’s known that the compound can directly inhibit the drug metabolizing enzyme familycytochrome P450 (CYP) 3As . This suggests that 5,7-DMF may influence the absorption, distribution, metabolism, and excretion (ADME) properties of other drugs metabolized by CYP3As .
Result of Action
The molecular and cellular effects of 5,7-DMF’s action include increased muscle mass and volume, stimulated grip strength and exercise endurance . It also reduces inflammatory responses by decreasing the serum and mRNA levels of tumor necrosis factor-alpha and interleukin-6 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,7-DMF. For instance, factors such as diet, lifestyle, and exposure to other drugs can affect the body’s response to the compound . .
Propriétés
IUPAC Name |
(5-acetyloxy-4-oxo-2-phenylchromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVULDRRJPCIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Diacetoxyflavone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



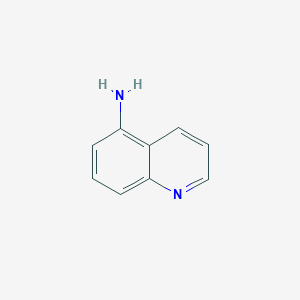
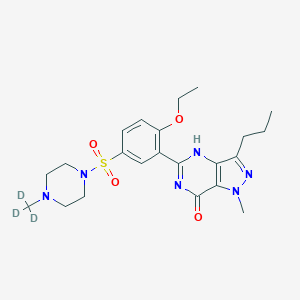
![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)


